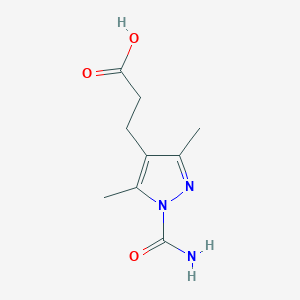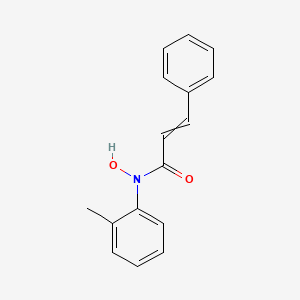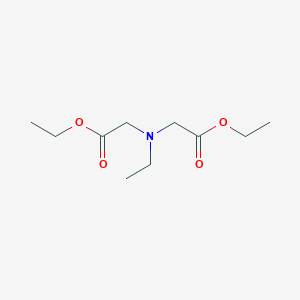
Diethyl 2,2'-(ethylimino)diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,2’-(ethylimino)diacetate is an organic compound with the molecular formula C10H19NO4. It is a diester derivative of imino diacetic acid, characterized by the presence of two ethyl ester groups and an ethylimino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2,2’-(ethylimino)diacetate can be synthesized through the reaction of ethyl bromoacetate with ethylamine in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a solvent like methanol or ethanol. The general reaction scheme is as follows:
BrCH2COOEt+EtNH2→EtOOCCH2NHEt+KBr
Industrial Production Methods
In an industrial setting, the production of diethyl 2,2’-(ethylimino)diacetate may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,2’-(ethylimino)diacetate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the nitrogen atom using alkyl halides.
Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation: The ethylimino group can be oxidized to form oximes or other nitrogen-containing derivatives.
Common Reagents and Conditions
Alkylation: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Alkylation: N-alkylated derivatives.
Hydrolysis: Imino diacetic acid and ethanol.
Oxidation: Oximes or nitroso compounds.
Applications De Recherche Scientifique
Diethyl 2,2’-(ethylimino)diacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a chelating agent in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 2,2’-(ethylimino)diacetate involves its ability to act as a nucleophile due to the presence of the ethylimino group. This nucleophilicity allows it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as alkylation or hydrolysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: Another diester compound used in organic synthesis.
Ethyl acetoacetate: A β-keto ester with similar reactivity.
Diethyl oxalate: A diester of oxalic acid.
Uniqueness
Diethyl 2,2’-(ethylimino)diacetate is unique due to the presence of the ethylimino group, which imparts distinct reactivity compared to other diesters. This makes it a valuable intermediate in the synthesis of nitrogen-containing compounds.
Propriétés
Numéro CAS |
91017-42-4 |
|---|---|
Formule moléculaire |
C10H19NO4 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
ethyl 2-[(2-ethoxy-2-oxoethyl)-ethylamino]acetate |
InChI |
InChI=1S/C10H19NO4/c1-4-11(7-9(12)14-5-2)8-10(13)15-6-3/h4-8H2,1-3H3 |
Clé InChI |
DGOYJFOQFYMNHH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(=O)OCC)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


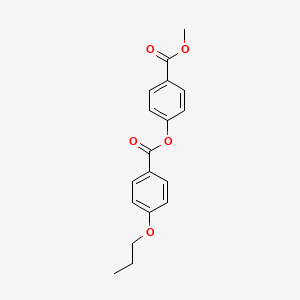


![N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide](/img/structure/B14360309.png)
![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate](/img/structure/B14360322.png)
![1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14360324.png)
![Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B14360353.png)

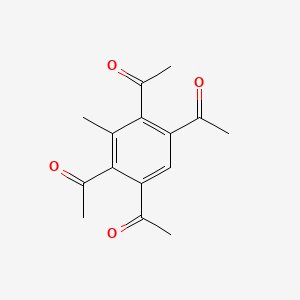
![4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14360362.png)
